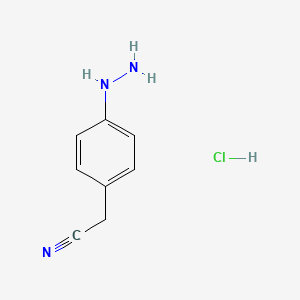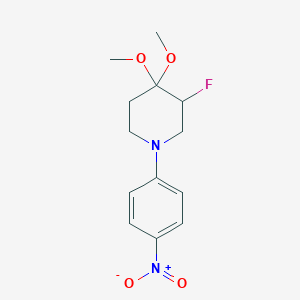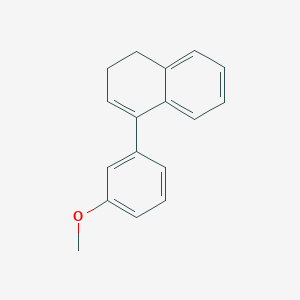
2-(4-hydrazinylphenyl)acetonitrile;hydrochloride
概要
説明
2-(4-hydrazinylphenyl)acetonitrile;hydrochloride is a chemical compound with the molecular formula C8H9N3·HCl It is a derivative of benzeneacetonitrile, where a hydrazinyl group is attached to the fourth position of the benzene ring, and it is combined with hydrochloride in a 1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydrazinylphenyl)acetonitrile;hydrochloride typically involves the reaction of 4-chlorobenzeneacetonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-hydrazinylphenyl)acetonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzeneacetonitrile derivatives.
科学的研究の応用
2-(4-hydrazinylphenyl)acetonitrile;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-hydrazinylphenyl)acetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Benzeneacetonitrile, 4-hydroxy-: This compound has a hydroxy group instead of a hydrazinyl group.
Benzeneacetonitrile, 4-methyl-: This compound features a methyl group at the fourth position of the benzene ring.
Benzeneacetonitrile, 4-chloro-: This compound contains a chlorine atom at the fourth position.
Uniqueness
2-(4-hydrazinylphenyl)acetonitrile;hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other benzeneacetonitrile derivatives.
特性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC名 |
2-(4-hydrazinylphenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-6-5-7-1-3-8(11-10)4-2-7;/h1-4,11H,5,10H2;1H |
InChIキー |
OOYLNHYKZWRIHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC#N)NN.Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-(4-{[(Benzyloxy)carbonyl]amino}butyl)phenoxy]acetic acid](/img/structure/B8561359.png)




![5-(4-amino-1-isopropyl-1H-pyrazolo[4,3-c]pyridin-3-yl)-2-fluorobenzonitrile](/img/structure/B8561399.png)
![Methyl [[bis-(4-fluorophenyl)methyl]thio]acetate](/img/structure/B8561406.png)
